molecular formula C24H22N2O6 B2927844 (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH CAS No. 2451202-17-6

(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH

Cat. No.: B2927844
CAS No.: 2451202-17-6
M. Wt: 434.448
InChI Key: MMFBNECUQRITMN-BTYIYWSLSA-N
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Description

(2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its unique structural properties, which include a fluoromethoxycarbonyl (Fmoc) protecting group and a 4-N-hydroxyproline (4-NHPoc) modification. These modifications enhance the compound’s stability and reactivity, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc-Cl (fluoromethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Hydroxylation: The protected L-proline undergoes hydroxylation to introduce the 4-NHPoc group. This step often involves the use of oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH can undergo oxidation reactions, particularly at the 4-NHPoc group. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: The compound can also be reduced, especially at the Fmoc group, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur at the Fmoc group, where it can be replaced by other protecting groups or functional groups using nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophilic reagents such as amines or thiols

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of this compound

    Reduction: Formation of reduced derivatives, often leading to deprotection of the Fmoc group

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

Chemistry:

    Peptide Synthesis: (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

    Catalysis: The compound can act as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology:

    Protein Engineering: It is used in the design and synthesis of modified peptides and proteins with enhanced stability and activity.

    Enzyme Inhibition: The compound can be used to study enzyme mechanisms and inhibition, particularly in proline-rich enzymes.

Medicine:

    Drug Development: this compound is explored for its potential in developing peptide-based therapeutics.

    Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.

Industry:

    Material Science: The compound is used in the synthesis of novel materials with specific properties, such as hydrogels and nanomaterials.

    Biotechnology: It is employed in the production of biocompatible materials and bioactive compounds.

Mechanism of Action

The mechanism of action of (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH primarily involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted reactions The 4-NHPoc modification enhances the compound’s stability and reactivity, allowing for efficient coupling reactions

Comparison with Similar Compounds

    (2S,4S)-Fmoc-L-Proline: Similar in structure but lacks the 4-NHPoc modification.

    (2S,4S)-Boc-L-Pro(4-NHPoc)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S,4S)-Cbz-L-Pro(4-NHPoc)-OH: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.

Uniqueness:

    Stability: The 4-NHPoc modification provides enhanced stability compared to other proline derivatives.

    Reactivity: The Fmoc group allows for easy deprotection under mild conditions, making it more versatile in peptide synthesis.

    Applications: The combination of Fmoc and 4-NHPoc modifications makes (2S,4S)-Fmoc-L-Pro(4-NHPoc)-OH particularly valuable in advanced peptide synthesis and research applications.

Properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-ynoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h1,3-10,15,20-21H,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBNECUQRITMN-BTYIYWSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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